- Preparation of diphenyl aminopyrimidine compounds as JAK2 kinase inhibitors, China, , ,
Cas no 936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

936092-53-4 structure
Nome del prodotto:N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
Numero CAS:936092-53-4
MF:C15H19ClN4O2S
MW:354.854960680008
MDL:MFCD16619372
CID:844605
PubChem ID:53401091
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
- Benzenesulfonamide, 3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)-
- N-tert-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfonamide
- N-tert-butyl-3-(2-chloro-5-methylpyrimidin-4-ylamino)benzenesulfonamide
- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide (ACI)
- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide
- SB58008
- W16891
- N-t-butyl-3-(2-chloro-5-methyl-pyrimidin-4-ylamino)-benzenesulfon amide
- VINYOUWDZHOVFB-UHFFFAOYSA-N
- AKOS037647203
- CS-0061358
- MFCD16619372
- SY269487
- 936092-53-4
- 3-[(2-CHLORO-5-METHYL-4-PYRIMIDINYL)AMINO]-N-(TERT-BUTYL)BENZENESULFONAMIDE
- SCHEMBL265954
- 3-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1,1-dimethylethyl)benzenesulfonamide
- VCE2F4KT2L
- N-tert-butyl-3-[(2-chloro-5-methyl-3,4-dihydropyrimidin-4-ylidene)amino]benzene-1-sulfonamide
- N-(tert-Butyl)-3-[(2-chloro-5-methyl-4-pyrimidinyl)amino]benzenesulfonamide
- AS-72812
- DTXSID30694794
- N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide
-
- MDL: MFCD16619372
- Inchi: 1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)
- Chiave InChI: VINYOUWDZHOVFB-UHFFFAOYSA-N
- Sorrisi: O=S(C1C=C(NC2C(C)=CN=C(Cl)N=2)C=CC=1)(NC(C)(C)C)=O
Proprietà calcolate
- Massa esatta: 354.0917247g/mol
- Massa monoisotopica: 354.0917247g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 489
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 92.4Ų
Proprietà sperimentali
- Densità: 1.312
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Informazioni sulla sicurezza
- Condizioni di conservazione:Sealed in dry,2-8°C
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A745808-1g |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 1g |
$156.0 | 2025-02-26 | |
Chemenu | CM128417-250mg |
N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 250mg |
$56 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-5g |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 5g |
¥2782.0 | 2024-04-17 | |
TRC | N077985-5mg |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 5mg |
$ 370.00 | 2022-06-03 | ||
TRC | N077985-2.5mg |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
TRC | N077985-10mg |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 10mg |
$ 585.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD165856-1g |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 1g |
¥795.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131998-100mg |
N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide |
936092-53-4 | 97% | 100mg |
¥448.00 | 2024-04-24 | |
Chemenu | CM128417-1g |
N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide |
936092-53-4 | 95% | 1g |
$282 | 2021-08-05 | |
Matrix Scientific | 099343-1g |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 95+% |
936092-53-4 | 95+% | 1g |
$639.00 | 2023-09-06 |
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Methanol , Water ; rt → 45 °C; overnight, 45 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux
Riferimento
- N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide for treating myelofibrosis, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, rt → 100 °C
Riferimento
- Preparation of diphenylpyrimidine diamine derivative as HDAC and JAK dual-targeting inhibitors for treatment of cancer, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt
Riferimento
- Preparation of pyrimidine derivatives as JAK kinases inhibitors, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 2 h, 100 °C
Riferimento
- Synthesis and biological evaluation of novel 2,4-dianilinopyrimidine derivatives as potent dual janus kinase 2 and histone deacetylases inhibitorsJournal of Molecular Structure, 2022, 1253,,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cobalt (mannitol, sorbitol, xylitol, tartaric acid, malic acid, citric acid coated magnetic nanoparticles) Solvents: γ-Valerolactone ; 18 h, 80 °C
Riferimento
- A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinibGreen Chemistry, 2021, 23(14), 5222-5229,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux
Riferimento
- Compositions and methods for treating myelofibrosis, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 3 h, reflux; reflux → rt
Riferimento
- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Methanol , Water ; 25 °C; 20 h, 45 °C
Riferimento
- Preparation of phenylpyrimidine diamine derivative and application thereof, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 72 h, 120 °C
Riferimento
- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Preparation of bi-aryl 2,4-pyrimidinediamines as inhibitors of kinases, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; rt; rt → 100 °C; 6 h, 100 °C
1.2 Solvents: 1,4-Dioxane ; 0.5 h
1.2 Solvents: 1,4-Dioxane ; 0.5 h
Riferimento
- Synthetic technique of TG101209 for treating bone marrow hyperplastic tumorJingxi Huagong, 2014, 31(7), 866-869,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cobalt , Silica Solvents: Polyethylene glycol ; 60 °C
Riferimento
- Sustainable synthesis of potential antitumor new derivatives of Abemaciclib and Fedratinib via C-N cross coupling reactions using Pd/Cu-free Co-catalystMolecular Catalysis, 2022, 517,,
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Raw materials
- 3-Bromo-N-tert-butylbenzenesulfonamide
- 2-chloro-5-methylpyrimidin-4-amine
- 2,4-Dichloro-5-methylpyrimidine
- 3-Amino-N-(Tertbutylbenzenesulfonamide
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Preparation Products
N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide Letteratura correlata
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
936092-53-4 (N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide) Prodotti correlati
- 2680898-10-4(2-(1-Acetylpiperidin-4-yl)-2-cyanoacetic acid)
- 1170210-78-2(4-cyclopentaneamido-N-(2-{(4-ethoxyphenyl)carbamoylamino}ethyl)benzamide)
- 1692625-69-6(3-(4-fluorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 146422-39-1(2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride)
- 1279048-81-5((3S)-pyrrolidine-3-carboxamide hydrochloride)
- 1257878-64-0(3-chloro-5-(furan-2-yl)-1,2,4-oxadiazole)
- 1152610-85-9(N-(4-Nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine)
- 36456-52-7(2-formylquinolin-8-yl acetate)
- 1806338-95-3(Ethyl 2-iodo-3-(trifluoromethyl)pyridine-6-acetate)
- 869002-20-0(methyl 1,5-dimethylpyrrolidine-2-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936092-53-4)N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

Purezza:99%
Quantità:5g
Prezzo ($):563.0